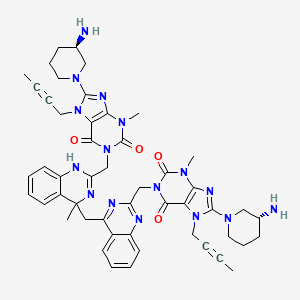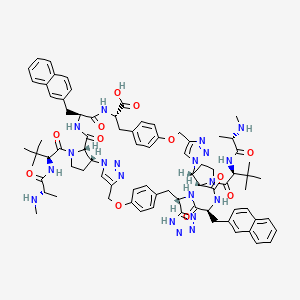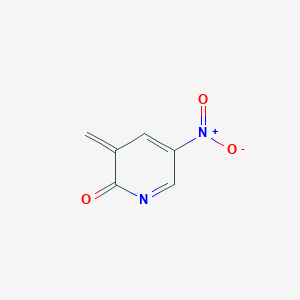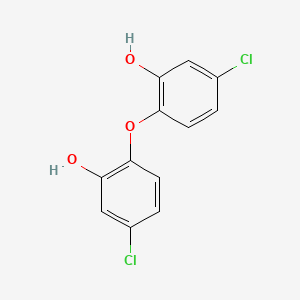
Fabl inhibitor 21272541
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Fabl inhibitor 21272541 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Fabl inhibitor 21272541 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its desired form. The major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory properties against the FabI protein .
Wissenschaftliche Forschungsanwendungen
Fabl inhibitor 21272541 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy. In biology, the compound is used to investigate the role of the FabI protein in bacterial metabolism and to explore its potential as a target for antibacterial therapy. In medicine, this compound is being studied for its potential to treat infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii and Klebsiella pneumoniae . The compound also has applications in the pharmaceutical industry, where it is used in the development of new antibacterial drugs .
Wirkmechanismus
The mechanism of action of Fabl inhibitor 21272541 involves the inhibition of the enoyl-acyl carrier protein reductase enzyme, also known as FabI protein. This enzyme is essential for the biosynthesis of fatty acids in bacteria, and its inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets and pathways involved in this process include the binding of the inhibitor to the active site of the FabI protein, which prevents the enzyme from catalyzing the reduction of enoyl-acyl carrier protein substrates .
Vergleich Mit ähnlichen Verbindungen
Fabl inhibitor 21272541 is unique in its high binding affinity and stability against the FabI protein of Acinetobacter baumannii. Similar compounds include inhibitors such as 89795992 and 89792657, which also target the FabI protein but exhibit lower binding affinities and stability compared to this compound . The uniqueness of this compound lies in its superior efficacy and potential as a lead compound for the development of new antibacterial therapies .
Eigenschaften
Molekularformel |
C12H8Cl2O3 |
|---|---|
Molekulargewicht |
271.09 g/mol |
IUPAC-Name |
5-chloro-2-(4-chloro-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O3/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,15-16H |
InChI-Schlüssel |
MDBKAAJLFMQWPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)



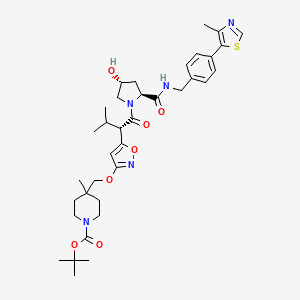
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
